Cas no 34210-10-1 (Prostaglandin E2-d4)

Prostaglandin E2-d4 化学的及び物理的性質
名前と識別子
-
- Prosta-5,13-dien-3,3,4,4-d4-1-oicacid, 11,15-dihydroxy-9-oxo-, (5Z,11a,13E,15S)-
- Prostaglandin E2-d4
- 5-Heptenoic-3,3,4,4-d4acid, 7-[3-hydroxy-2-(3-hydroxy-1-octenyl)-5-oxocyclopentyl]-, stereoisomer(8CI)
- Prostaglandin E2-3,3,4,4-d4
- PGE2-d4
- Dinoprostone-d4
- (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
- PGE2-[3,3,4,4-d4]
- LMFA03010008
- Prostaglandin E2-[3,3,4,4-d4]
- Q63395805
- CHEBI:180942
- HY-101952S
- 9-OXO-11alpha-15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC-3,3,4,4-D4 ACID
- DTXSID401347287
- CS-0129194
- 11R,15S-dihydroxy-9-oxo-5Z,13E-prostadienoic acid (3,3,4,4-d4)
- 34210-10-1
-
- インチ: 1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2
- InChIKey: XEYBRNLFEZDVAW-YOLMOHOWSA-N
- ほほえんだ: O([H])[C@]1([H])C([H])([H])C([C@]([H])(C([H])([H])/C(/[H])=C(/[H])\C([2H])([2H])C([2H])([2H])C([H])([H])C(=O)O[H])[C@@]1([H])/C(/[H])=C(\[H])/[C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])O[H])=O
計算された属性
- せいみつぶんしりょう: 356.25008110 g/mol
- どういたいしつりょう: 356.25008110 g/mol
- 同位体原子数: 4
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 12
- 複雑さ: 469
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.8
- ぶんしりょう: 356.5
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: N/A
- ふってん: 530.1±50.0 °C at 760 mmHg
- フラッシュポイント: 288.5±26.6 °C
- ようかいど: Chloroform(Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)
- PSA: 94.83000
- LogP: 3.25110
- じょうきあつ: 0.0±3.2 mmHg at 25°C
Prostaglandin E2-d4 セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:-20°C Freezer
Prostaglandin E2-d4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0129194-5mg |
Prostaglandin E2-d4 |
34210-10-1 | 5mg |
$0.0 | 2022-04-27 | ||
TRC | P838612-500μg |
Prostaglandin E2-d4 |
34210-10-1 | 500μg |
$ 600.00 | 2022-06-02 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-477100-0.25mg |
Prostaglandin E2-d4, |
34210-10-1 | 0.25mg |
¥6784.00 | 2023-09-05 | ||
TRC | P838612-100µg |
Prostaglandin E2-d4 |
34210-10-1 | 100µg |
$135.00 | 2023-05-17 | ||
TRC | P838612-500µg |
Prostaglandin E2-d4 |
34210-10-1 | 500µg |
600.00 | 2021-07-19 | ||
TRC | P838612-2.5mg |
Prostaglandin E2-d4 |
34210-10-1 | 2.5mg |
$2930.00 | 2023-05-17 | ||
TRC | P838612-5mg |
Prostaglandin E2-d4 |
34210-10-1 | 5mg |
$5640.00 | 2023-05-17 | ||
TRC | P838612-1mg |
Prostaglandin E2-d4 |
34210-10-1 | 1mg |
$ 1395.00 | 2023-09-06 | ||
TRC | P838612-50µg |
Prostaglandin E2-d4 |
34210-10-1 | 50µg |
$91.00 | 2023-05-17 | ||
TRC | P838612-100μg |
Prostaglandin E2-d4 |
34210-10-1 | 100μg |
$ 155.00 | 2023-09-06 |
Prostaglandin E2-d4 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
Prostaglandin E2-d4に関する追加情報
Prostaglandin E2-d4: A Comprehensive Overview
Prostaglandin E2-d4 (PGE2-d4) is a synthetic derivative of Prostaglandin E2 (PGE2), a naturally occurring lipid mediator that plays a critical role in various physiological and pathological processes. With the CAS number 34210-10-1, PGE2-d4 is widely used in scientific research to investigate the biological functions of PGE2 and its receptor signaling pathways. This compound is particularly valuable in studies requiring precise control over prostaglandin activity, such as in inflammation, immune regulation, and cellular signaling.
The structure of PGE2-d4 is identical to that of PGE2, except for the incorporation of four deuterium atoms at specific positions. This modification allows researchers to track the compound's metabolism and distribution in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR). The deuterium labeling does not alter the compound's pharmacological activity, making it an ideal tool for studying PGE2's mechanisms without interfering with its biological effects.
Recent studies have highlighted the importance of PGE2-d4 in understanding the role of prostaglandins in chronic inflammatory diseases. For instance, research published in *Nature Immunology* demonstrated that PGE2-d4 can modulate the activity of macrophages, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease. These findings underscore the compound's utility in both basic and translational research.
In addition to its role in inflammation, PGE2-d4 has been instrumental in exploring the interplay between prostaglandins and cancer progression. A study in *Cancer Research* revealed that PGE2-d4 can influence tumor cell migration and invasion by activating specific G protein-coupled receptors (GPCRs). This discovery opens new avenues for developing targeted therapies aimed at inhibiting prostaglandin signaling in cancer.
The synthesis of PGE2-d4 involves advanced chemical techniques to ensure high purity and stability. Researchers often use this compound in conjunction with isotopic labeling to study prostaglandin dynamics in vivo. For example, a 2023 study in *Cell Metabolism* utilized PGE2-d4 to investigate the metabolic regulation of immune cells during infection, providing insights into how prostaglandins contribute to host defense mechanisms.
Moreover, PGE2-d4 has been employed in preclinical models to assess the efficacy of novel anti-inflammatory agents. By comparing the effects of PGE2-d4 with those of other prostaglandin analogs, scientists can better understand the specificity and potency of potential therapeutic compounds. This approach has significantly advanced our knowledge of prostaglandin receptor pharmacology and drug development.
In summary, Prostaglandin E2-d4 is a versatile tool that has greatly enhanced our understanding of prostaglandin biology. Its unique properties make it indispensable for both fundamental research and applied studies, particularly in the fields of inflammation, immunology, and oncology. As ongoing research continues to uncover new roles for PGE2-d4, its significance as a research reagent is expected to grow further.
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